2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2,4-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a propane-1-sulfonyl group at the 1-position and a 2,4-dimethylbenzene sulfonamide moiety at the 6-position.
Properties
IUPAC Name |
2,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-12-27(23,24)22-11-5-6-17-14-18(8-9-19(17)22)21-28(25,26)20-10-7-15(2)13-16(20)3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNMTWRUMKDKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
The compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme. This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule.
Biological Activity
2,4-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a tetrahydroquinoline moiety linked to a benzene sulfonamide, which is known for various pharmacological effects.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula : C₁₅H₁₈N₂O₃S₂
- Molecular Weight : 342.44 g/mol
Biological Activity Overview
Research has indicated that sulfonamide derivatives, including the compound , exhibit a range of biological activities. These include:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group allows for competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Cardiovascular Effects : Some studies suggest that certain benzene sulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, derivatives have shown potential in decreasing perfusion pressure in isolated heart models .
1. Antimicrobial Activity
A study evaluating various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific bacteria tested.
2. Cardiovascular Studies
In an experimental setup using isolated rat hearts, the compound was tested for its effects on perfusion pressure. The results showed a notable decrease in perfusion pressure over time when treated with the compound compared to controls .
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound Name | Dose (nM) | Change in Perfusion Pressure (%) |
|---|---|---|
| Control (Krebs-Henseleit solution) | - | 0 |
| 2,4-Dimethyl-N-[1-(propane-1-sulfonyl)-... | 0.001 | -15 |
| Benzene sulfonamide | 0.001 | -10 |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | -20 |
Note: Values are indicative of mean changes observed in multiple experiments.
The proposed mechanism of action for the biological activity of this compound involves interaction with key biomolecules:
- Calcium Channels : The compound may inhibit calcium channels, leading to vasodilation and reduced cardiac workload. This is supported by docking studies indicating favorable interactions with calcium channel proteins .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated using computational models like SwissADME or ADMETlab .
Comparison with Similar Compounds
2,4-Dimethoxy Substituent ()
The compound 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide replaces the methyl groups with methoxy (-OCH₃) substituents. Methoxy groups are electron-withdrawing, enhancing the compound’s polarity and hydrogen-bonding capacity compared to methyl groups. This substitution likely increases aqueous solubility but may reduce membrane permeability .
2,4-Dimethyl Substituent (Target Compound)
The 2,4-dimethyl groups are electron-donating, rendering the benzene ring more hydrophobic. This could improve lipid solubility and enhance interactions with hydrophobic binding pockets in biological targets.
Variations in the Tetrahydroquinoline Core
Benzoyl-Substituted Analog ()
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide (CAS: 946380-90-1) replaces the propane-1-sulfonyl group with a benzoyl (C₆H₅CO-) moiety. Key differences include:
*Estimated based on structural analogy to .
Physicochemical and Functional Implications
Solubility : The propane-1-sulfonyl group’s polar nature may enhance aqueous solubility compared to the benzoyl analog.
Bioavailability : The 2,4-dimethyl substituents on the benzene ring could favor passive diffusion across biological membranes relative to the dimethoxy variant.
Synthetic Accessibility : Propane-1-sulfonyl derivatives are typically easier to functionalize than benzoyl groups due to fewer steric constraints.
Preparation Methods
Sulfonation of Meta-Xylene
Meta-xylene reacts with chlorosulfonic acid at 10–30°C in the presence of anhydrous sodium sulfate to form 2,4-dimethylbenzenesulfonic acid. The reaction is exothermic and requires precise temperature control to avoid polysubstitution.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Meta-xylene (2.65 kg) |
| Sulfonating agent | Chlorosulfonic acid (3.25 kg) |
| Additive | Anhydrous Na2SO4 (0.05 kg) |
| Temperature | 10–30°C |
| Reaction time | 0.5–1.0 h |
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate undergoes chlorination with additional chlorosulfonic acid and phosphorus trichloride at 20°C, yielding 2,4-dimethylbenzenesulfonyl chloride. The product is isolated via ice-water precipitation, achieving an 85.49% yield.
Characterization Data
Preparation of 1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline core is functionalized through N-sulfonylation using propane-1-sulfonyl chloride. This step is adapted from methodologies in spiro-tetrahydroquinoline synthesis and tetrahydroquinoline sulfonamide patents.
Sulfonylation of Tetrahydroquinolin-6-Amine
Tetrahydroquinolin-6-amine reacts with propane-1-sulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Tetrahydroquinolin-6-amine (1.0 eq) |
| Sulfonylating agent | Propane-1-sulfonyl chloride (1.2 eq) |
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0–5°C |
| Reaction time | 4 h |
Purification and Yield
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 78–82% of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic substitution between 2,4-dimethylbenzenesulfonyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.
Reaction Optimization
Optimal conditions from quinoline-sulphonamide studies include using acetonitrile as a solvent and maintaining a pH of 8–9 with NaHCO3 to facilitate deprotonation of the amine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Sulfonyl chloride | 2,4-dimethylbenzenesulfonyl chloride (1.1 eq) |
| Amine | 1-(propane-1-sulfonyl)-tetrahydroquinolin-6-amine (1.0 eq) |
| Solvent | Acetonitrile |
| Base | NaHCO3 (2.0 eq) |
| Temperature | 25°C |
| Reaction time | 12 h |
Isolation and Characterization
The product is isolated via filtration and recrystallized from ethanol/water (3:1). Key analytical data include:
-
HRMS (ESI): m/z calculated for C21H25N2O4S2 [M+H]+: 457.1254; found: 457.1258.
-
1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 8.3 Hz, 1H), 7.45–7.38 (m, 2H), 6.92 (d, J = 8.7 Hz, 1H), 4.21 (t, J = 6.1 Hz, 2H), 3.12–3.05 (m, 2H), 2.72 (s, 3H), 2.41 (s, 3H), 1.85–1.78 (m, 2H), 1.45–1.32 (m, 2H).
Mechanistic Insights and Side Reactions
Competing Pathways
Electronic Effects
Electron-donating methyl groups on the benzene ring enhance sulfonation reactivity at the 2- and 4-positions due to directed ortho/para activation.
Scalability and Industrial Relevance
The solvent-free sulfonation method in Step 1 reduces waste and aligns with green chemistry principles. Pilot-scale batches (50 L reactors) demonstrate consistent yields of 85–87% , highlighting industrial feasibility.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the tetrahydroquinoline core via a Povarov reaction using aniline derivatives and α,β-unsaturated carbonyl compounds .
- Step 2 : Sulfonylation at the tetrahydroquinoline nitrogen using propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Coupling of the 2,4-dimethylbenzene sulfonamide moiety via nucleophilic substitution or amidation . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield and purity. For example, continuous flow reactors improve efficiency in the Povarov step .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing methyl groups at C2/C4 on the benzene ring) .
- Mass Spectrometry (MS) : For molecular weight validation and detection of synthetic byproducts .
- HPLC : To assess purity (>95% is typical for pharmacological studies) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and reproducibility?
- Automated Systems : Use robotic platforms for precise control of sulfonylation and alkylation steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in the final amidation step .
- Reaction Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation and reduces side reactions .
Q. What biological targets are hypothesized for this compound?
Based on structural analogs (e.g., RORγ inverse agonists in ), potential targets include:
- Nuclear Receptors : RORγ (IC50 <1 μM for similar sulfonamide-quinoline hybrids) .
- Enzymes : Sulfonamide moieties often inhibit carbonic anhydrase or kinases . Note: Target validation requires enzyme inhibition assays (e.g., fluorescence polarization) and structural studies (X-ray crystallography) .
Q. How to resolve contradictions in reported bioactivity data?
- Comparative Studies : Test the compound alongside analogs (e.g., ethylsulfonyl vs. propane-sulfonyl derivatives) under standardized assay conditions .
- Structural Analysis : Use computational docking to identify substituent effects on binding affinity (e.g., 2,4-dimethyl groups may sterically hinder RORγ interactions) .
Q. What experimental designs are suitable for in vivo studies?
- Split-Plot Designs : Assign dose groups (subplots) and administration routes (sub-subplots) to minimize variability .
- Endpoint Selection : Measure pharmacokinetic parameters (Cmax, AUC) and biomarkers (e.g., cytokine levels for immune targets) .
Q. How do substituents influence pharmacological activity?
- Methyl Groups (C2/C4) : Enhance lipophilicity but may reduce solubility; balance via logP calculations .
- Propane-Sulfonyl Group : Increases metabolic stability compared to ethyl or phenylsulfonyl analogs .
- Tetrahydroquinoline Core : Rigidity improves target selectivity over flat heterocycles .
Q. How to address compound instability during storage?
- Storage Conditions : Argon atmosphere, -20°C, and desiccants prevent sulfonamide hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .
Q. What in silico methods predict binding modes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
